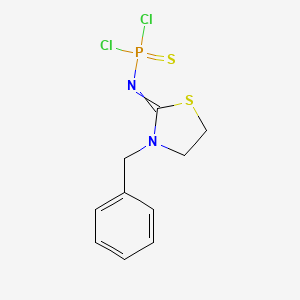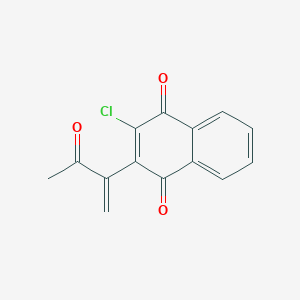
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is a chemical compound with a complex structure that includes a naphthalenedione core substituted with a chlorine atom and a methylene-oxopropyl group. This compound is part of the naphthoquinone family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the methylene-oxopropyl group. The reaction conditions often require the use of solvents like diethyl ether and catalysts such as triethylamine. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- exerts its effects involves interactions with cellular components. It can act as an electron acceptor, participating in redox reactions that affect cellular processes. The molecular targets and pathways involved include enzymes and proteins that are crucial for cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-chloro-3-[[2-(diethylamino)ethyl]amino]-: Used in various synthetic applications.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(1-methylene-2-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
778624-47-8 |
|---|---|
Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-chloro-3-(3-oxobut-1-en-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H9ClO3/c1-7(8(2)16)11-12(15)14(18)10-6-4-3-5-9(10)13(11)17/h3-6H,1H2,2H3 |
InChI Key |
HQLALQXHTVEAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


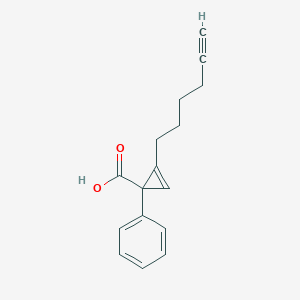
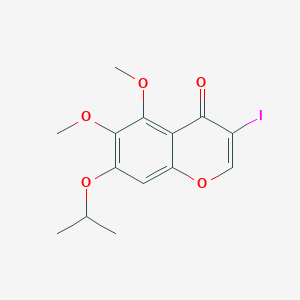
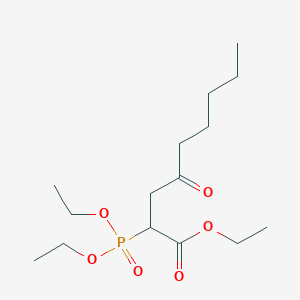
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
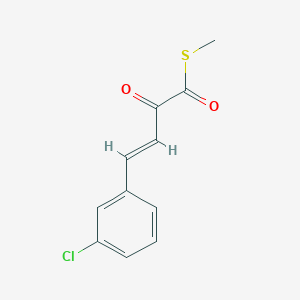
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
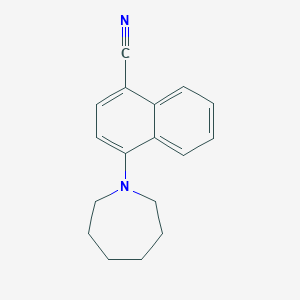
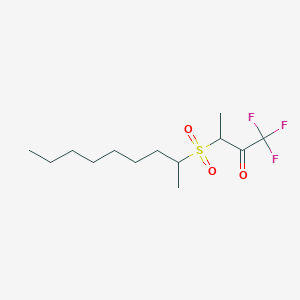
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)

